![molecular formula C17H14Cl2N4O3S2 B4021953 N-[5-({[(2,4-dichlorophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B4021953.png)
N-[5-({[(2,4-dichlorophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including structures similar to the compound of interest, typically involves reactions starting from sulfamethizole or similar sulfonamide precursors. For instance, Karakuş et al. (2018) detailed the preparation of novel benzenesulfonamide derivatives through a series of chemical reactions, highlighting the significance of the sulfonamide group in mediating biological activity (Karakuş et al., 2018).
Molecular Structure Analysis
Structural determination techniques such as X-ray crystallography and NMR spectroscopy play a crucial role in elucidating the molecular structure of benzenesulfonamide derivatives. These methods provide insights into the arrangement of atoms within the molecule and the geometry of its functional groups, contributing to a deeper understanding of its chemical behavior and interactions (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of benzenesulfonamide derivatives, including the target compound, is influenced by the presence of functional groups such as the sulfonamide group. These compounds can participate in various chemical reactions, including substitutions and cyclizations, which are pivotal in the synthesis of pharmacologically active molecules. The functional groups within these molecules also dictate their interactions with biological targets, mediating their biological activities (Sławiński et al., 2020).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in biological systems and its suitability for drug formulation. Techniques such as crystallography and differential scanning calorimetry (DSC) are employed to study these physical characteristics (Beuchet et al., 1999).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological macromolecules, are crucial for the pharmacological profile of benzenesulfonamide derivatives. Studies focusing on these aspects involve computational modeling, biochemical assays, and structure-activity relationship (SAR) analysis to predict and evaluate the biological efficacy and potential therapeutic applications of these compounds (Mishra et al., 2016).
Applications De Recherche Scientifique
Photodynamic Therapy Application
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been described. These compounds, including variations of benzenesulfonamide, have shown very useful properties for photodynamic therapy, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them important for Type II mechanisms in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
A series of novel benzenesulfonamide derivatives were prepared and evaluated for their anticancer activity. One compound in particular showed marked activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines, indicating the potential of benzenesulfonamide derivatives in developing new anticancer compounds with high selectivity (Karakuş et al., 2018).
Antitumor Activity
Novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives have shown significant in vitro antitumor activity. One compound, in particular, was highly active and selective toward non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines, emphasizing the therapeutic potential of benzenesulfonamide derivatives in cancer treatment (Sławiński & Brzozowski, 2006).
Anti-Inflammatory, Antioxidant, and Anticancer Agents
Celecoxib derivatives containing benzenesulfonamide have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising results in not causing tissue damage compared to controls, highlighting their potential as therapeutic agents (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibitory Effects
A study on the synthesis of compounds and their carbonic anhydrase (CA) inhibitory effects found that synthesized sulfonamides showed a good inhibition profile on hCA IX and XII, indicating potential for the development of novel anticancer agents based on their selectivity and inhibitory action (Gul et al., 2016).
Propriétés
IUPAC Name |
1-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]-3-(2,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O3S2/c1-10-15(22-16(24)21-14-8-7-11(18)9-13(14)19)27-17(20-10)23-28(25,26)12-5-3-2-4-6-12/h2-9H,1H3,(H,20,23)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVCGEAGTHTCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



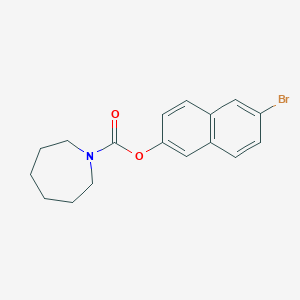

![2-[(2-hydroxyethyl)amino]-N-(4-methylphenyl)-5-nitrobenzamide](/img/structure/B4021883.png)
![4-methyl-6-[(2-phenoxyethyl)thio]-2-pyrimidinamine](/img/structure/B4021885.png)
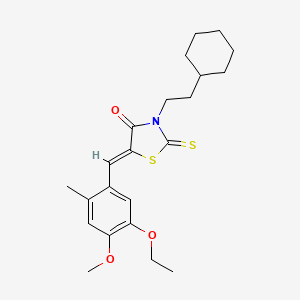

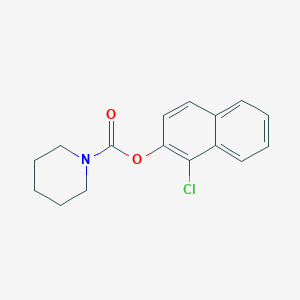
![ethyl 4-{N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B4021916.png)
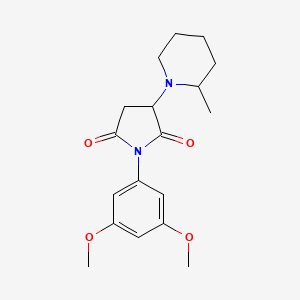
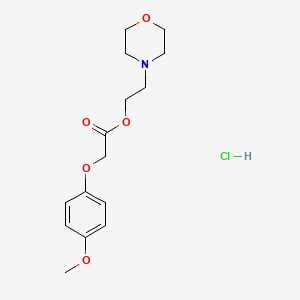


![3-({2-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B4021950.png)
![N-cyclohexyl-2-{[3-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4021958.png)